molecular formula C14H11NO2 B1680224 NSC49652 CAS No. 908563-68-8

NSC49652

Cat. No.: B1680224
CAS No.: 908563-68-8
M. Wt: 225.24 g/mol
InChI Key: CRWNZUBUBIULHB-BQYQJAHWSA-N
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Biochemical Analysis

Biochemical Properties

NSC49652 plays a significant role in biochemical reactions. It targets the transmembrane domain of p75NTR .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces apoptosis and affects the viability of melanoma cells . The compound influences cell function by triggering p75NTR dependent cancer cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It targets the interfaces between transmembrane domains (TMDs), inducing profound conformational changes .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC49652 involves the condensation of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde under basic conditions. The reaction typically uses ethanol as a solvent and sodium hydroxide as a base. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

NSC49652 primarily undergoes reactions that involve its functional groups, such as the hydroxyl group and the conjugated double bond system. These reactions include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NSC49652 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

NSC49652 is unique in its ability to target the transmembrane domain of the death receptor p75 neurotrophin receptor. Similar compounds include:

    NSC149286: Another small molecule that targets the same receptor but with different structural characteristics.

    NSC134058: A compound with similar apoptotic effects but different molecular targets.

    NSC38090: Targets transmembrane domains but with varying efficacy.

    NSC166596: Similar in structure but with distinct biological activities

This compound stands out due to its potent and selective inhibition of the death receptor p75 neurotrophin receptor, making it a valuable tool in cancer research and potential therapeutic applications.

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWNZUBUBIULHB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-25-4
Record name NSC49652
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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